9-(2-phenoxyethyl)-9H-purin-6-amine
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Overview
Description
9-(2-phenoxyethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine class of organic molecules. This compound is characterized by the presence of a purine ring system substituted with a 2-phenoxyethyl group at the 9-position and an amine group at the 6-position. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-phenoxyethyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a 2-phenoxyethyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The phenoxyethyl group can participate in substitution reactions, where the phenyl ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: The original amine compound.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
9-(2-phenoxyethyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in modulating biological processes, particularly those involving nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2-phenoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The pathways involved may include the inhibition of nucleic acid synthesis or the modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-hydroxyethyl)-9H-purin-6-amine
- 9-(2-methoxyethyl)-9H-purin-6-amine
- 9-(2-ethoxyethyl)-9H-purin-6-amine
Uniqueness
9-(2-phenoxyethyl)-9H-purin-6-amine is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties compared to its analogs. The phenoxy group can enhance the compound’s lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-(2-phenoxyethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-11-13(16-8-15-12)18(9-17-11)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPLREGIDRRRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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